2-Bromo-N-methoxy-N-methylacetamide
Overview
Description
2-Bromo-N-methoxy-N-methylacetamide is an organic compound with the molecular formula C₄H₈BrNO₂. It is known for its role as an electrophilic reagent in organic chemistry, facilitating the synthesis of various molecules such as enamines, amides, and carbinols . This compound is characterized by its bromine atom attached to an acetamide structure, which contributes to its reactivity and utility in synthetic applications.
Preparation Methods
The synthesis of 2-Bromo-N-methoxy-N-methylacetamide typically involves the reaction of bromoacetyl bromide with N-methoxymethanamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Bromoacetyl bromide} + \text{N-methoxymethanamine} \rightarrow \text{this compound} ]
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound .
Chemical Reactions Analysis
2-Bromo-N-methoxy-N-methylacetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The carbonyl group in the acetamide structure can be reduced to form alcohols.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH₄) for reduction and oxidizing agents like potassium permanganate (KMnO₄) for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Bromo-N-methoxy-N-methylacetamide has several applications in scientific research:
Biology: The compound can be used in the modification of biomolecules, aiding in the study of biological processes and pathways.
Mechanism of Action
The mechanism of action of 2-Bromo-N-methoxy-N-methylacetamide involves its role as an electrophilic reagent. The bromine atom in the compound is highly reactive, allowing it to participate in nucleophilic substitution reactions. This reactivity facilitates the formation of new chemical bonds, making it a valuable tool in synthetic chemistry. The compound’s ability to act as a hydrogen transfer agent also contributes to its utility in various chemical transformations .
Comparison with Similar Compounds
2-Bromo-N-methoxy-N-methylacetamide can be compared with other similar compounds, such as:
2-Chloro-N-methoxy-N-methylacetamide: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
N-Methoxy-N-methylacetamide: Lacks the halogen atom, resulting in different chemical properties and uses.
2-Bromo-N-methylacetamide:
The uniqueness of this compound lies in its combination of the bromine atom and the methoxy group, which together enhance its reactivity and versatility in synthetic applications .
Properties
IUPAC Name |
2-bromo-N-methoxy-N-methylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrNO2/c1-6(8-2)4(7)3-5/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJMVMJIDBDPDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CBr)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50446373 | |
Record name | 2-Bromo-N-methoxy-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50446373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134833-83-3 | |
Record name | 2-Bromo-N-methoxy-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50446373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-Bromo-N-methoxy-N-methylacetamide in the synthesis of Z-unsaturated N-methoxy-N-methylamides?
A: this compound serves as a crucial reactant in the synthesis of Z-unsaturated N-methoxy-N-methylamides. [] It reacts with commercially available tris(2,2,2-trifluoroethyl)phosphite in the presence of KF/alumina through an Arbuzov reaction. This reaction yields the key intermediate, bis(2,2,2-trifluoroethyl)phosphonate. This phosphonate then reacts with various aldehydes to produce the desired Z-unsaturated N-methoxy-N-methylamides in good yields.
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